molecular formula C17H18N2O3 B2362659 N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide CAS No. 357268-84-9

N-(2-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No.: B2362659
CAS No.: 357268-84-9
M. Wt: 298.342
InChI Key: GLDPNYJCEGAGHK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 2-methoxyaniline with 2-phenylethylamine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

On an industrial scale, the production of N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide: shares similarities with other aromatic amides such as N-(2-methoxyphenyl)-N’-(2-phenylethyl)propanediamide and N-(2-methoxyphenyl)-N’-(2-phenylethyl)butanediamide.

Uniqueness

    N-(2-methoxyphenyl)-N’-(2-phenylethyl)ethanediamide: is unique due to its specific combination of methoxy and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(2-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-22-15-10-6-5-9-14(15)19-17(21)16(20)18-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDPNYJCEGAGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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